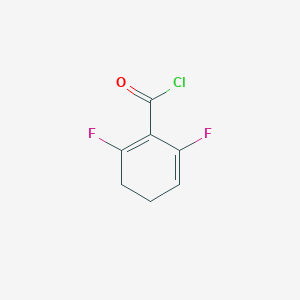
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexadienes It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the cyclohexadiene ring and a carbonyl chloride group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride typically involves the fluorination of cyclohexa-1,5-diene followed by the introduction of the carbonyl chloride group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: The fluorine atoms and the carbonyl chloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. The carbonyl chloride group can undergo hydrolysis or other reactions, leading to the formation of reactive intermediates that further modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,5-diene-1-carbonyl chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichlorocyclohexa-1,5-diene-1-carbonyl chloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
2,6-Difluorocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a carbonyl chloride group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
387337-22-6 |
|---|---|
Formule moléculaire |
C7H5ClF2O |
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
2,6-difluorocyclohexa-1,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C7H5ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h2H,1,3H2 |
Clé InChI |
ZFLMYTLOPRDCQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=C1)F)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




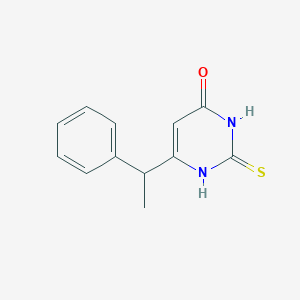


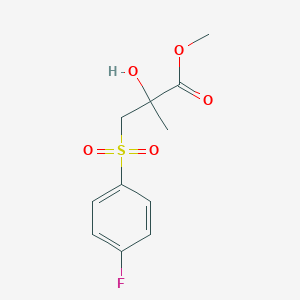
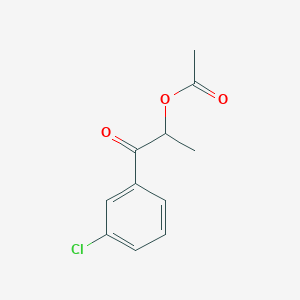
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)


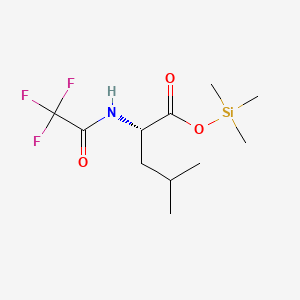
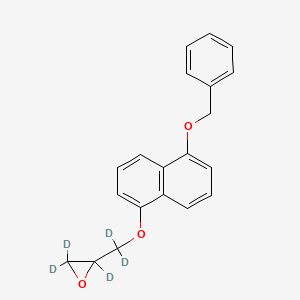
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
